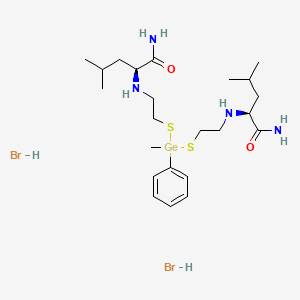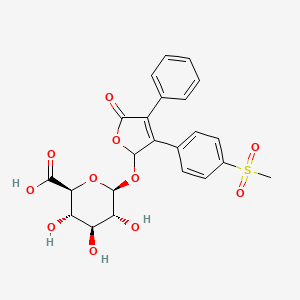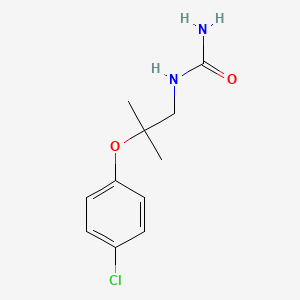
Urea, 1-(2-(p-chlorophenoxy)-2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-(p-chlorophenoxy)-2-methylpropyl)- is a chemical compound with the molecular formula C12H17ClN2O2. It is known for its unique structure, which includes a chlorophenoxy group attached to a urea moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-(p-chlorophenoxy)-2-methylpropyl)- typically involves the reaction of p-chlorophenol with isobutylene oxide to form 2-(p-chlorophenoxy)-2-methylpropanol. This intermediate is then reacted with phosgene to produce the corresponding chloroformate, which is subsequently treated with ammonia to yield the desired urea derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-(2-(p-chlorophenoxy)-2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Produces chlorophenoxy oxides.
Reduction: Yields amines or other reduced derivatives.
Substitution: Results in substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-(p-chlorophenoxy)-2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of Urea, 1-(2-(p-chlorophenoxy)-2-methylpropyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing various signaling pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Chlorophenoxyisobutyric Acid: Known for its use as an antiauxin in plant physiology studies.
Thidiazuron: A urea derivative used as a plant growth regulator.
Uniqueness
Urea, 1-(2-(p-chlorophenoxy)-2-methylpropyl)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
88222-08-6 |
|---|---|
Molekularformel |
C11H15ClN2O2 |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
[2-(4-chlorophenoxy)-2-methylpropyl]urea |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,7-14-10(13)15)16-9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3,(H3,13,14,15) |
InChI-Schlüssel |
IEXVJWFQJOSIAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC(=O)N)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


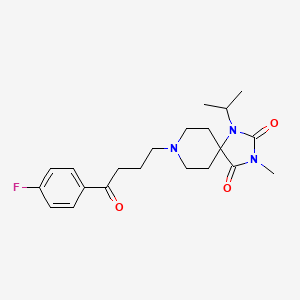
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

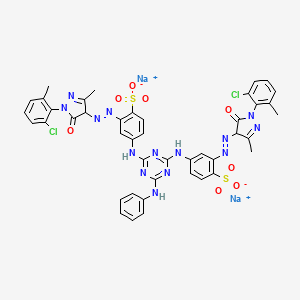
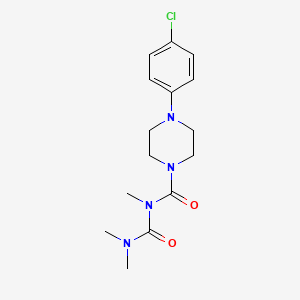
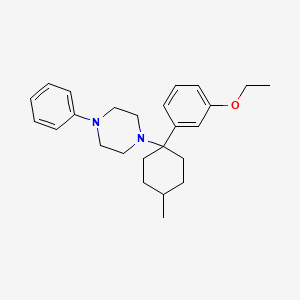
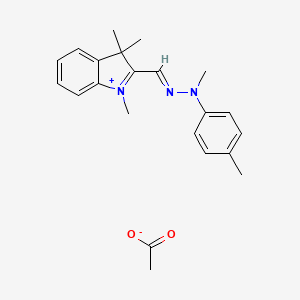

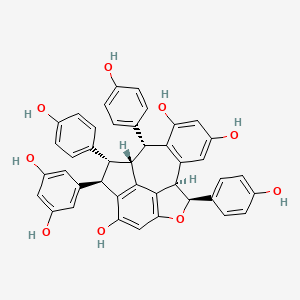
![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)
